molecular formula C15H14F3NO B8051280 4'-(Trifluoromethoxy)biphenyl-3-ethylamine

4'-(Trifluoromethoxy)biphenyl-3-ethylamine

Cat. No.: B8051280
M. Wt: 281.27 g/mol
InChI Key: VFPHRVRPKPKQDY-UHFFFAOYSA-N
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Description

4’-(Trifluoromethoxy)biphenyl-3-ethylamine is a chemical compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a biphenyl core substituted with a trifluoromethoxy group at the 4’ position and an ethylamine group at the 3 position. The presence of the trifluoromethoxy group imparts unique electronic properties to the molecule, making it a valuable candidate for various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Trifluoromethoxy)biphenyl-3-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 4’-(Trifluoromethoxy)biphenyl:

    Introduction of the Ethylamine Group:

Industrial Production Methods

Industrial production of 4’-(Trifluoromethoxy)biphenyl-3-ethylamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethoxy)biphenyl-3-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halides, amines, or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl core .

Scientific Research Applications

4’-(Trifluoromethoxy)biphenyl-3-ethylamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethoxy)biphenyl-3-ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its binding affinity and reactivity with target molecules. The ethylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    4’-(Trifluoromethoxy)biphenyl-3-amine: Similar to 4’-(Trifluoromethoxy)biphenyl-3-ethylamine but lacks the ethyl group, which can affect its reactivity and applications.

    4’-(Trifluoromethoxy)biphenyl-3-methylamine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    4’-(Trifluoromethoxy)biphenyl-3-propylamine: Contains a propyl group, which can influence its solubility and interaction with target molecules.

Uniqueness

4’-(Trifluoromethoxy)biphenyl-3-ethylamine is unique due to the presence of both the trifluoromethoxy and ethylamine groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[3-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c16-15(17,18)20-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHRVRPKPKQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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